N-[2-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
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Overview
Description
“N-[2-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide” is a chemical compound with the molecular formula C23H28N6O2S . Unfortunately, there is limited information available about this specific compound in the literature.
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, compounds with similar structures have been synthesized via various methods. For instance, a series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution .
Scientific Research Applications
- Research has shown that derivatives of this compound possess anticancer potential. They may inhibit tumor growth by interfering with cell division, inducing apoptosis (programmed cell death), or targeting specific cancer-related proteins .
- Some derivatives exhibit antimicrobial effects against bacteria, fungi, and other pathogens. These compounds could be explored as novel antimicrobial agents in the fight against infections .
- Certain derivatives have demonstrated analgesic (pain-relieving) and anti-inflammatory properties. These could be valuable in managing pain and inflammation associated with various conditions .
- The compound’s derivatives may act as antioxidants, scavenging free radicals and protecting cells from oxidative damage. Antioxidants play a crucial role in maintaining overall health .
- Some derivatives exhibit antiviral effects, potentially inhibiting viral replication or entry into host cells. These properties could be relevant in the development of new antiviral drugs .
- The compound’s derivatives have been investigated as enzyme inhibitors. Notably, they show activity against enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. These enzymes play essential roles in various physiological processes, and inhibition could lead to therapeutic benefits .
Anticancer Properties
Antimicrobial Activity
Analgesic and Anti-Inflammatory Effects
Antioxidant Potential
Antiviral Activity
Enzyme Inhibition
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
It’s known that similar compounds, such as 1,2,4-triazolo derivatives, can interact with different target receptors due to their ability to accept and donate hydrogen bonds . This suggests that the compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Similar compounds have been reported to inhibit enzymes such as carbonic anhydrase and cholinesterase . This suggests that the compound may affect biochemical pathways involving these enzymes.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds , suggesting that the compound may have comparable properties affecting its bioavailability.
Result of Action
Similar compounds have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral activities . This suggests that the compound may have a broad range of molecular and cellular effects.
Action Environment
The stability and efficacy of similar compounds may be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
N-[2-[6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O2S/c1-16-7-9-17(10-8-16)23(31)24-14-13-20-27-26-19-11-12-22(28-29(19)20)32-15-21(30)25-18-5-3-2-4-6-18/h7-12,18H,2-6,13-15H2,1H3,(H,24,31)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZZEWKSRHYYFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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